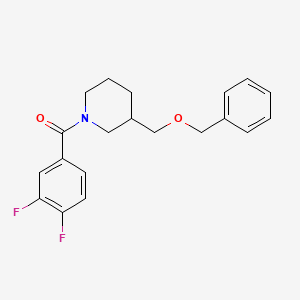

(3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone

Description

(3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone is a benzophenone derivative featuring a piperidine ring substituted with a benzyloxymethyl group at the 3-position and a 3,4-difluorophenyl ketone moiety. This structure combines lipophilic (benzyloxy, difluorophenyl) and polar (piperidine) elements, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

(3,4-difluorophenyl)-[3-(phenylmethoxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2NO2/c21-18-9-8-17(11-19(18)22)20(24)23-10-4-7-16(12-23)14-25-13-15-5-2-1-3-6-15/h1-3,5-6,8-9,11,16H,4,7,10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMLAMRGEHTBRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the reaction of piperidine with benzyl chloride to form the benzyloxy derivative

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The benzyloxy group can be oxidized to form a benzyloxy derivative.

Reduction: : The difluorophenyl group can be reduced to form a difluorophenyl derivative.

Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed

Oxidation: : Benzyloxy derivatives.

Reduction: : Difluorophenyl derivatives.

Substitution: : Substituted piperidines.

Scientific Research Applications

(3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone: has several applications in scientific research:

Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: : The compound may serve as a probe in biological studies to understand molecular interactions and pathways.

Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

Industry: : Its unique properties may be exploited in the development of new industrial chemicals and processes.

Mechanism of Action

The mechanism by which (3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Catalyst Use : Rhodium catalysts () or DABCO/NaSCN systems () may be required for complex substitutions, but these can complicate scalability.

- Solvent Impact: Non-polar solvents like n-hexane/EtOAC () correlate with higher yields (78%) compared to methanol-based syntheses ().

- Purity Challenges: Elemental analysis discrepancies (e.g., C: 71.61% vs.

Physicochemical and Pharmacological Implications

Lipophilicity and Solubility

Stability and Impurities

Biological Activity

(3-((Benzyloxy)methyl)piperidin-1-yl)(3,4-difluorophenyl)methanone, with the CAS number 1251680-59-7, is a compound that has garnered attention due to its potential biological activities. This article delves into its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

The molecular formula of this compound is CHFNO, with a molecular weight of 345.4 g/mol. The structure features a piperidine ring substituted with a benzyloxy group and a difluorophenyl moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1251680-59-7 |

| Molecular Formula | CHFNO |

| Molecular Weight | 345.4 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems. Compounds with similar structures often exhibit properties as inhibitors of acetylcholinesterase (AChE), which can enhance cholinergic transmission in the brain. This mechanism is crucial in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Research Findings

Case Study 1: Neurodegenerative Disease Model

In a study involving a mouse model of Alzheimer's disease, administration of a structurally related piperidine compound resulted in improved cognitive function and reduced amyloid plaque deposition. This suggests that similar compounds like this compound could have therapeutic implications for Alzheimer's treatment .

Case Study 2: In Vivo Efficacy

Another study focused on the anti-inflammatory properties of piperidine derivatives showed that these compounds could significantly reduce inflammation markers in an induced arthritis model. This opens avenues for exploring the anti-inflammatory capabilities of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.